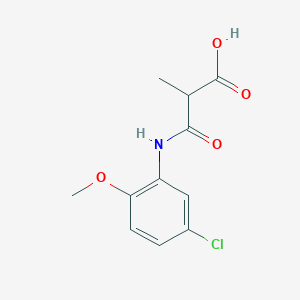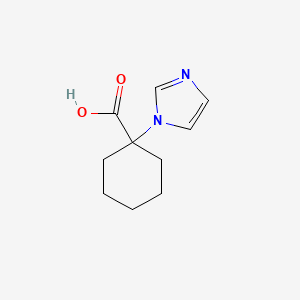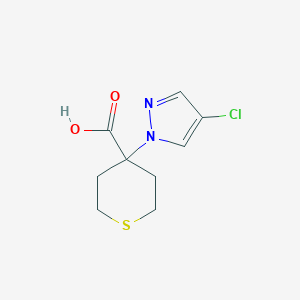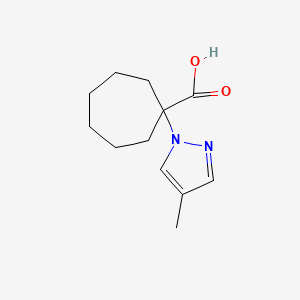
3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid, also known as CMOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMOP is a synthetic derivative of the natural compound, kainic acid, which is found in seaweed and has been shown to have neuroactive properties. In
科学研究应用
3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including epilepsy and chronic pain. Studies have demonstrated that this compound has anticonvulsant properties and can reduce the severity and frequency of seizures in animal models. Additionally, this compound has been shown to have analgesic properties, reducing pain in animal models of neuropathic pain.
作用机制
The exact mechanism of action of 3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid is not fully understood, but it is believed to act as a selective agonist of the kainate subtype of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and the activation of kainate receptors can lead to neuronal excitation and synaptic plasticity.
Biochemical and Physiological Effects:
In addition to its anticonvulsant and analgesic properties, this compound has been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can increase the release of dopamine and serotonin in the brain, suggesting that it may have potential applications in the treatment of depression and other mood disorders. Additionally, this compound has been shown to have antioxidant properties, reducing oxidative stress in animal models.
实验室实验的优点和局限性
One of the advantages of using 3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid in lab experiments is its selectivity for kainate receptors, which allows for more precise manipulation of neuronal activity. However, one limitation of using this compound is its potential toxicity, as it has been shown to cause neuronal damage at high concentrations.
未来方向
There are several potential future directions for research on 3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid. One area of interest is the development of more selective agonists for kainate receptors, which could have therapeutic applications in the treatment of various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of mood disorders and oxidative stress-related diseases.
合成方法
The synthesis of 3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid involves a multi-step process that begins with the reaction of 5-chloro-2-methoxyaniline with 2-bromo-2-methylpropionyl chloride to form 3-(5-chloro-2-methoxyanilino)-2-methylpropanoic acid. This intermediate is then converted to this compound through a series of reactions involving the use of sodium hydride and acetic anhydride.
属性
IUPAC Name |
3-(5-chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-6(11(15)16)10(14)13-8-5-7(12)3-4-9(8)17-2/h3-6H,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFXZWCZAZAVGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)Cl)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(4-Bromophenyl)methylsulfonyl]propan-1-ol](/img/structure/B7628238.png)

![3-[[4-(Cyanomethyl)benzoyl]-methylamino]propanoic acid](/img/structure/B7628260.png)
![4-(1,4-Diazepan-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B7628268.png)
![[2-[[4-(dimethylamino)phenyl]methylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7628281.png)




![2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid](/img/structure/B7628327.png)
![1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one](/img/structure/B7628335.png)


![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate](/img/structure/B7628363.png)
